4-(2-Methyl-1,3-dioxolan-2-yl)-1-phenylbutan-1-one
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Overview
Description
4-(2-Methyl-1,3-dioxolan-2-yl)-1-phenylbutan-1-one is an organic compound that features a dioxolane ring, a phenyl group, and a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-1,3-dioxolan-2-yl)-1-phenylbutan-1-one typically involves the formation of the dioxolane ring through the acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst . The phenylbutanone moiety can be introduced through a Friedel-Crafts acylation reaction, where a phenyl group is attached to the butanone backbone using a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis routes that utilize inexpensive starting materials and readily attainable reaction conditions . The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-1,3-dioxolan-2-yl)-1-phenylbutan-1-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles such as RLi, RMgX, RCuLi
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-(2-Methyl-1,3-dioxolan-2-yl)-1-phenylbutan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Methyl-1,3-dioxolan-2-yl)-1-phenylbutan-1-one involves its interaction with molecular targets and pathways within biological systems. The dioxolane ring can act as a reactive intermediate, participating in various chemical transformations. The phenyl group can enhance the compound’s binding affinity to specific receptors or enzymes, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler analog with a similar dioxolane ring structure.
2-Methyl-1,3-dioxolane: A related compound with a methyl group at the 2-position.
4-(2-Methyl-1,3-dioxolan-2-yl)-1-butanol: A structurally similar compound with a butanol moiety instead of butanone.
Uniqueness
4-(2-Methyl-1,3-dioxolan-2-yl)-1-phenylbutan-1-one is unique due to the presence of both a phenyl group and a butanone moiety, which confer distinct chemical and biological properties
Properties
CAS No. |
53857-10-6 |
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Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
4-(2-methyl-1,3-dioxolan-2-yl)-1-phenylbutan-1-one |
InChI |
InChI=1S/C14H18O3/c1-14(16-10-11-17-14)9-5-8-13(15)12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3 |
InChI Key |
QUBWUXQJYVQCRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)CCCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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